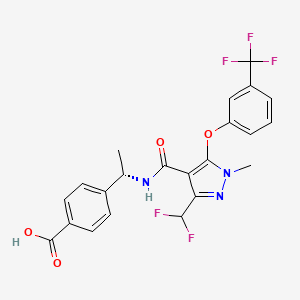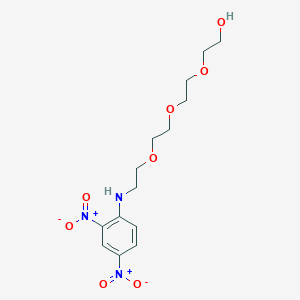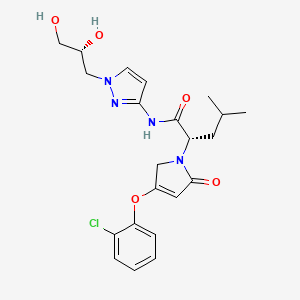
Benzoic acid, 4-((1S)-1-(((3-(difluoromethyl)-1-methyl-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazol-4-yl)carbonyl)amino)ethyl)-
概要
説明
この化合物は、腫瘍免疫微小環境を調節する能力により、がん免疫療法の分野で大きな可能性を示しています .
製造方法
合成経路と反応条件
E7046の合成は、市販の出発物質から始まる複数のステップを伴います。主要なステップには、コア構造の形成、続いて目的の選択性と効力を達成するための官能基の修飾が含まれます。 合成経路と反応条件に関する具体的な詳細は、機密情報であり、公表されていません .
工業的製造方法
E7046の工業的製造は、高い収率と純度を確保するために合成経路の最適化を伴う可能性があります。 これには、反応条件のスケールアップ、精製プロセス、および規制基準を満たすための品質管理対策が含まれます .
作用機序
E7046は、プロスタグランジンE2のEP4受容体を選択的に拮抗することによってその効果を発揮します。この受容体は、腫瘍の増殖と免疫回避を促進するさまざまなシグナル伝達経路に関与しています。EP4を阻害することにより、E7046は次のようなことができます。
骨髄細胞の分化促進: E7046は骨髄細胞の抗原提示細胞への分化を促進し、腫瘍に対する免疫応答を強化します
免疫抑制の軽減: E7046はプロスタグランジンE2の免疫抑制効果を減らし、細胞傷害性T細胞とナチュラルキラー細胞の活性を高めます.
他の療法との相乗作用: E7046は、腫瘍免疫微小環境を調節することにより、他の抗がん療法の有効性を高めることができます.
類似の化合物との比較
類似の化合物
セレコキシブ: プロスタグランジン経路も標的とするシクロオキシゲナーゼ-2阻害剤ですが、作用機序は異なります。
L001: 前臨床試験で同様の効果を示した別のEP4拮抗剤
E7046の独自性
E7046は、EP4受容体に対する高い選択性と効力においてユニークです。 この選択性により、腫瘍免疫微小環境をより標的にした調節が可能になり、オフターゲット効果を減らし、治療効果を高めます .
生化学分析
Biochemical Properties
E7046 has shown potent inhibitory activity on PGE2-mediated pro-tumor myeloid cell differentiation and activation . It interacts with the E-type prostanoid receptor 4 (EP4), a receptor for prostaglandin E2 . The nature of these interactions involves the antagonism of EP4 signaling .
Cellular Effects
E7046 influences cell function by modulating the tumor immune microenvironment . It has been shown to reduce the growth or even reject established tumors in vivo in a manner dependent on both myeloid and CD8+ T cells . E7046 treatment has been associated with enhanced antitumoral immune responses .
Molecular Mechanism
E7046 exerts its effects at the molecular level by antagonizing EP4 signaling . This leads to changes in genes downstream of EP4 and concurrent enhanced antitumoral immune responses . The mechanism of action of E7046 involves specific and potent inhibitory activity on PGE2-mediated pro-tumor myeloid cell differentiation and activation .
Temporal Effects in Laboratory Settings
In a first-in-human phase 1 study, E7046 demonstrated manageable tolerability, immunomodulatory effects, and a best response of stable disease (≥18 weeks) in several heavily pretreated patients with advanced malignancies . E7046 had an elimination half-life (t 1/2) of 12 hours, and drug exposure increased dose-dependently from 125 to 500 mg .
Dosage Effects in Animal Models
In animal models, the effects of E7046 vary with different dosages . The compound was administered orally once-daily in sequential escalating dose cohorts (125, 250, 500, and 750 mg) with ≥6 patients per cohort . No dose-limiting toxicities were observed, and the maximum tolerated dose (MTD) was not reached .
Metabolic Pathways
E7046 is involved in the arachidonic acid pathway, a metabolic pathway that leads to the production of prostaglandin E2 . It interacts with the E-type prostanoid receptor 4 (EP4), a receptor for prostaglandin E2 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of E7046 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production of E7046 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, purification processes, and quality control measures to meet regulatory standards .
化学反応の分析
反応の種類
E7046は、次のようなさまざまな化学反応を起こします。
酸化: E7046は、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応は、分子内の特定の官能基を修飾するために使用できます。
置換: E7046は置換反応を起こすことができ、特定の原子または基が他の原子または基と置き換えられてその性質が変化します.
一般的な試薬と条件
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってヒドロキシル化またはケトン誘導体が生成される可能性があり、還元によってアルコールまたはアミンが生成される可能性があります .
科学研究への応用
E7046は、特にがん免疫療法の分野で、幅広い科学研究への応用があります。それは次のように示されています。
科学的研究の応用
E7046 has a wide range of scientific research applications, particularly in the field of cancer immunotherapy. It has been shown to:
Modulate the Tumor Immune Microenvironment: By antagonizing the EP4 receptor, E7046 can reduce the immunosuppressive effects of prostaglandin E2, thereby enhancing anti-tumor immune responses
Enhance the Efficacy of Other Therapies: E7046 has been shown to synergize with other treatments, such as checkpoint inhibitors and Treg-reducing agents, to produce more effective and durable anti-tumor responses.
Research Tool: E7046 is used as a research tool to study the role of the EP4 receptor in various biological processes and diseases.
類似化合物との比較
Similar Compounds
Celecoxib: A cyclooxygenase-2 inhibitor that also targets the prostaglandin pathway but with a different mechanism of action.
L001: Another EP4 antagonist that has shown similar effects in preclinical studies
Uniqueness of E7046
E7046 is unique in its high selectivity and potency for the EP4 receptor. This selectivity allows for more targeted modulation of the tumor immune microenvironment, reducing off-target effects and enhancing therapeutic efficacy .
特性
IUPAC Name |
4-[(1S)-1-[[3-(difluoromethyl)-1-methyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carbonyl]amino]ethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F5N3O4/c1-11(12-6-8-13(9-7-12)21(32)33)28-19(31)16-17(18(23)24)29-30(2)20(16)34-15-5-3-4-14(10-15)22(25,26)27/h3-11,18H,1-2H3,(H,28,31)(H,32,33)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLKAQMPKHNQPR-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N(N=C2C(F)F)C)OC3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N(N=C2C(F)F)C)OC3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369489-71-3 | |
| Record name | ER-886046 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1369489713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PALUPIPRANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWY620GU8I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













